molecular formula C18H21N5 B5773014 N-{4-[(4-ethylbenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine

N-{4-[(4-ethylbenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine

Cat. No.: B5773014
M. Wt: 307.4 g/mol
InChI Key: OBFAKVOQNRMKOV-UHFFFAOYSA-N
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Description

N-{4-[(4-ethylbenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazole derivative and is commonly referred to as EtB-TriAzol.

Mechanism of Action

The mechanism of action of EtB-TriAzol is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme c-Met, which is involved in the development and progression of various types of cancer.
Biochemical and Physiological Effects:
EtB-TriAzol has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and disruption of cellular signaling pathways. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EtB-TriAzol in lab experiments is its ability to selectively target specific enzymes and proteins involved in disease development and progression. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research involving EtB-TriAzol. One potential area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of EtB-TriAzol and its potential applications in the treatment of various diseases. Finally, research is needed to explore the potential use of this compound in materials science and other fields.

Synthesis Methods

The synthesis of EtB-TriAzol involves a series of chemical reactions that require specific reagents and conditions. The most common method for synthesizing this compound involves the reaction of 4-ethylaniline with 4-chlorobenzaldehyde to form 4-[(4-ethylbenzyl)amino]benzaldehyde. This intermediate is then reacted with sodium azide and copper (I) iodide to produce the final product, EtB-TriAzol.

Scientific Research Applications

EtB-TriAzol has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro.

Properties

IUPAC Name

N-[[4-[(4-ethylphenyl)methylamino]phenyl]methyl]-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5/c1-2-14-3-5-15(6-4-14)11-19-17-9-7-16(8-10-17)12-20-18-21-13-22-23-18/h3-10,13,19H,2,11-12H2,1H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFAKVOQNRMKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC2=CC=C(C=C2)CNC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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